molecular formula C8H8N2O4 B1316990 Methyl 4-amino-2-nitrobenzoate CAS No. 84228-45-5

Methyl 4-amino-2-nitrobenzoate

Cat. No.: B1316990
CAS No.: 84228-45-5
M. Wt: 196.16 g/mol
InChI Key: CWNMNVHDDCDSPU-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-nitrobenzoate is an organic compound with the molecular formula C8H8N2O4. It is a derivative of benzoic acid, featuring both an amino group and a nitro group attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Scientific Research Applications

Methyl 4-amino-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and as a precursor for more complex organic compounds.

Safety and Hazards

“Methyl 4-amino-2-nitrobenzoate” should be handled with care. It is advised to avoid breathing vapors, mist, or gas, and to avoid contact with skin, eyes, or clothing . In case of accidental ingestion or inhalation, immediate medical attention is required .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-2-nitrobenzoate can be synthesized through a multi-step process involving nitration and esterification reactions. The typical synthetic route involves the nitration of methyl benzoate to form methyl 4-nitrobenzoate, followed by the reduction of the nitro group to an amino group.

    Nitration: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to yield methyl 4-nitrobenzoate.

    Reduction: The nitro group in methyl 4-nitrobenzoate is reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as diazotization followed by coupling with phenols or amines.

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like trifluoroperoxyacetic acid.

Common Reagents and Conditions:

    Reducing Agents: Tin and hydrochloric acid, catalytic hydrogenation.

    Oxidizing Agents: Trifluoroperoxyacetic acid.

    Substitution Reagents: Nitrous acid for diazotization, phenols, and amines for coupling reactions.

Major Products:

    Reduction: this compound can be converted to methyl 4-amino-2-aminobenzoate.

    Substitution: Formation of azo compounds when coupled with phenols or amines.

    Oxidation: Conversion back to methyl 4-nitrobenzoate.

Mechanism of Action

The mechanism of action of methyl 4-amino-2-nitrobenzoate involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Comparison with Similar Compounds

  • Methyl 2-amino-4-nitrobenzoate
  • Methyl 2-amino-6-nitrobenzoate
  • Methyl 3,5-dinitrobenzoate

Comparison: Methyl 4-amino-2-nitrobenzoate is unique due to the specific positioning of the amino and nitro groups on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 4-amino-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNMNVHDDCDSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563404
Record name Methyl 4-amino-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84228-45-5
Record name Benzoic acid, 4-amino-2-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84228-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Nitro-4-aminobenzoic acid (261 mg, 1.43 mmol) was dissolved in 1 ml of SOCl2. The solution was refluxed for 1 hour. Excess SOCl2 was removed under reduced pressure and 5 ml of CH2Cl2, 1 ml of MeOH and TEA (0.24 ml, 1.7 mmol) were added to the residue. The reaction mixture was stirred at room temperature for 2 hours. Excess MeOH and TEA were removed and the residue was purified by column chromatography with ethyl acetate/hexane (1/3) to yield the title compound as a yellow solid (316 mg).
Quantity
261 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 4-amino-2-nitrobenzoic acid (200 mg, 1.10 mmol) synthesized in accordance with the synthesis method described in WO96/35666 and sodium carbonate (349 mg, 3.29 mmol) in dimethylformamide (5.5 mL), methyl iodide (0.21 ml) was added, and the mixture was stirred overnight at room temperature. Water was added to the reaction solution, and extraction was carried out with ethyl acetate, and the combined organic layer was washed with a saturated ammonium chloride aqueous solution and a saturated sodium chloride aqueous solution, followed by drying over anhydrous sodium sulfate. By concentrating the obtained organic layer, 216 mg of the desired product was obtained as a yellow solid (yield 100%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
349 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.5 mL
Type
solvent
Reaction Step Five
Quantity
0.21 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Methyl 4-amino-2-nitrobenzoate interact with glutathione-related enzymes?

A1: The research paper primarily focuses on the inhibitory potential of this compound and its derivatives on two key glutathione-related enzymes: glutathione reductase (GR) and glutathione S-transferase (GST) []. While the exact mechanism of interaction isn't fully elucidated in the paper, in silico studies suggest that this compound demonstrates a strong binding affinity for the GST receptor []. This binding interaction likely interferes with the enzyme's normal function, potentially inhibiting its detoxification activity. Further experimental validation is needed to confirm this hypothesis and explore the specific molecular interactions involved.

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